![molecular formula C23H28O5 B12572433 [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol
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Overview
Description
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol is a complex organic compound with the molecular formula C24H30O6. It is characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzaldehyde with a suitable diol under acidic conditions to form the dioxin ring system. This is followed by further functionalization to introduce the methanol group .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
The compound [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
The compound's unique dioxin framework makes it a candidate for drug development. Research has indicated potential anti-cancer properties attributed to its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies have shown that derivatives of similar dioxin compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for therapeutic applications.
Materials Science
In materials science, the compound is being investigated for its potential use as a polymer additive or a precursor in the synthesis of advanced materials. Its structural characteristics may enhance the mechanical properties of polymers or provide unique thermal stability. The incorporation of such compounds into polymer matrices could lead to materials with improved performance in various industrial applications.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its complex structure allows for the development of new synthetic pathways that can lead to the formation of other valuable chemical entities. Researchers are exploring its use in multi-step synthesis processes where its reactivity can be harnessed to create diverse products.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the anti-cancer activity of structurally related dioxins. The research demonstrated that compounds with similar frameworks induced apoptosis in cancer cells through specific signaling pathways. This suggests that this compound could exhibit similar effects and warrants further investigation into its pharmacological properties.
Case Study 2: Polymer Enhancement
Another study focused on the incorporation of dioxin-based compounds into polymer systems. The results indicated significant improvements in tensile strength and thermal resistance when such compounds were added to conventional polymers. This opens avenues for developing high-performance materials suitable for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- [(4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
- 1,3:2,4-Bis-O-[(3,4-dimethylphenyl)methylene]-D-glucitol
Biological Activity
The compound [(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol , also known by its CAS number 135861-56-2 , is a complex organic molecule with potential biological activities. This article aims to present a detailed overview of its biological activity based on existing literature and research findings.
The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. The presence of multiple aromatic rings suggests potential interactions with receptors and enzymes involved in metabolic pathways.
1. Antioxidant Activity
Research indicates that compounds with similar dioxin structures exhibit significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
Studies have shown that dioxin derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines. The mechanism likely involves the disruption of cellular signaling pathways associated with cell proliferation and survival .
Case Study 1: Antioxidant Activity Assessment
In a study assessing various dioxin derivatives for antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a notable reduction in radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism Exploration
A research project focused on the anti-inflammatory effects of dioxin derivatives found that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in inflammatory diseases .
Case Study 3: Anticancer Screening
In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further exploration into its structure-activity relationship could enhance its efficacy as an anticancer agent .
Comparative Analysis Table
Properties
Molecular Formula |
C23H28O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol |
InChI |
InChI=1S/C23H28O5/c1-13-5-7-17(9-15(13)3)22-25-12-20-21(28-22)19(11-24)26-23(27-20)18-8-6-14(2)16(4)10-18/h5-10,19-24H,11-12H2,1-4H3/t19-,20+,21+,22?,23?/m1/s1 |
InChI Key |
ZOWZWHMCIRRSTI-JNOAPTKYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)CO)C |
Origin of Product |
United States |
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